Lasofoxifene

Descripción general

Descripción

Lasofoxifene es un modulador selectivo del receptor de estrógeno no esteroideo. Se comercializa bajo la marca Fablyn y se utiliza principalmente para la prevención y el tratamiento de la osteoporosis y la atrofia vaginal en mujeres posmenopáusicas . This compound también ha demostrado ser prometedor en la reducción de la incidencia de cáncer de mama positivo para el receptor de estrógeno .

Métodos De Preparación

Lasofoxifene se puede sintetizar mediante una reacción de acoplamiento de tres componentes mediada por ácido de Lewis. Esta reacción implica 4-pivaloiloxibenzaldehído, cinamiltrimetilsilano y anisol en presencia de tetracloruro de hafnio . La reacción procede a través de iodocarbociclización y posterior eliminación de yoduro de hidrógeno para formar la parte olefínica, seguida de la migración del doble enlace para dar this compound . Los métodos de producción industrial para el tartrato de this compound implican procesos para purificar el compuesto y obtener su forma cristalina .

Análisis De Reacciones Químicas

Lasofoxifene sufre diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar varios derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound.

Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en la molécula de this compound. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios nucleófilos para reacciones de sustitución.

Aplicaciones Científicas De Investigación

Lasofoxifene in Osteoporosis Treatment

Overview:

this compound has been extensively studied for its efficacy in preventing and treating osteoporosis in postmenopausal women. It is known to increase bone mineral density (BMD) and reduce the risk of fractures.

Clinical Findings:

- In phase III trials, this compound demonstrated significant improvements in BMD at the lumbar spine and hip compared to placebo, alongside reductions in bone turnover markers .

- The compound was shown to reduce the incidence of vertebral and nonvertebral fractures in women with postmenopausal osteoporosis .

Data Summary:

| Study Type | Population | Key Findings |

|---|---|---|

| Phase III Trials | Postmenopausal women | Increased BMD, reduced fracture risk |

| Preclinical Studies | Ovariectomized rats | Prevented bone loss, improved oral bioavailability |

This compound in Breast Cancer Treatment

Overview:

this compound is being investigated as a treatment for estrogen receptor-positive (ER+) breast cancer, particularly in cases resistant to traditional therapies such as aromatase inhibitors.

Clinical Trials:

- The ELAINE-1 and ELAINE-2 studies evaluated this compound's effectiveness against ESR1-mutated breast cancer. Results indicated this compound's ability to stabilize an antagonist conformation of the estrogen receptor, leading to significant tumor reduction .

- In a recent study, this compound was compared with fulvestrant in patients with endocrine-resistant metastatic breast cancer. Although not statistically significant, this compound showed a trend toward improved progression-free survival (PFS) and clinical benefit rates .

Data Summary:

| Study Name | Population | Treatment Comparison | Key Findings |

|---|---|---|---|

| ELAINE-1 | ER+/HER2- metastatic breast cancer | This compound vs Fulvestrant | Encouraging antitumor activity |

| ELAINE-2 | ESR1-mutated breast cancer | This compound + Abemaciclib vs Fulvestrant + Abemaciclib | >50% response rates, median PFS >12 months |

Safety Profile

This compound has been generally well tolerated in clinical studies, with common side effects including nausea, fatigue, and hot flashes. Serious adverse events have been minimal, indicating a favorable safety profile compared to other treatments .

Mecanismo De Acción

Lasofoxifene ejerce sus efectos uniéndose selectivamente a los receptores de estrógeno alfa y beta con alta afinidad . Actúa como agonista en los receptores de estrógeno en el hueso, reduciendo la producción y la vida útil de los osteoclastos y estimulando la actividad de los osteoblastos . En el tejido mamario, this compound actúa como antagonista, reduciendo el riesgo de cáncer de mama positivo para el receptor de estrógeno . Los objetivos moleculares y las vías implicadas incluyen el sistema ligando NF-kappaB (RANKL) / RANK / osteoprotegerina y las vías de señalización mediadas por el receptor de estrógeno .

Comparación Con Compuestos Similares

Lasofoxifene se compara con otros moduladores selectivos del receptor de estrógeno como el tamoxifeno y el raloxifeno. A diferencia del tamoxifeno y el raloxifeno, this compound tiene una mayor afinidad por los receptores de estrógeno y exhibe una mayor potencia . También tiene una mejor biodisponibilidad oral en comparación con estos compuestos . Compuestos similares incluyen tamoxifeno, raloxifeno y nafoxidina .

Las propiedades únicas de this compound, como su alta afinidad por los receptores de estrógeno y su mejor biodisponibilidad, lo convierten en un compuesto valioso en el tratamiento de la osteoporosis y el cáncer de mama .

Actividad Biológica

Lasofoxifene is a selective estrogen receptor modulator (SERM) that has garnered attention for its potential therapeutic applications, particularly in the treatment of estrogen receptor-positive (ER+) breast cancer and its effects on bone health. This article provides a comprehensive overview of this compound's biological activity, supported by data tables, case studies, and detailed research findings.

This compound selectively binds to estrogen receptors (ERs), stabilizing an antagonist conformation that inhibits estrogen-mediated signaling pathways. This mechanism is particularly effective against mutations in the ER, such as the ESR1 mutation, which is commonly associated with endocrine resistance in breast cancer. The compound's ability to modulate ER activity allows it to exert both anti-tumor effects and beneficial impacts on bone density.

Clinical Trials Overview

This compound has been evaluated in several clinical trials, notably the ELAINE-1 and ELAINE-2 studies, which focused on patients with ESR1-mutated ER+/HER2- metastatic breast cancer. The results from these trials demonstrate this compound's potential as a viable treatment option.

| Study | Treatment | Median PFS | Overall Response Rate | Clinical Benefit Rate |

|---|---|---|---|---|

| ELAINE-1 | This compound 5 mg daily | 5.6 months | 13.2% | 36.5% |

| ELAINE-2 | This compound + Abemaciclib | 13 months | 56% | >65% |

| Fulvestrant | Fulvestrant 500 mg IM | 3.7 months | 2.9% | 21.6% |

Comparative Studies

In a comparative analysis with fulvestrant, this compound demonstrated superior efficacy in terms of progression-free survival (PFS) and overall response rates, although statistical significance was not always achieved. For instance, in the ELAINE-1 trial, this compound showed a median PFS of 5.6 months compared to 3.7 months for fulvestrant (P = 0.138) .

Case Study: PEARL Trial

The PEARL trial assessed the impact of this compound on breast cancer incidence among postmenopausal women with osteoporosis. The findings were significant:

- Total Breast Cancer Risk Reduction : 79% (hazard ratio = 0.21)

- ER+ Invasive Breast Cancer Risk Reduction : 83% (hazard ratio = 0.17)

These results underscore this compound's dual role in both cancer prevention and treatment .

Pharmacokinetics and Safety Profile

This compound exhibits high bioavailability and a long half-life, which contributes to its effectiveness as a therapeutic agent. The safety profile is generally favorable, with common adverse effects including nausea, fatigue, and arthralgia .

Propiedades

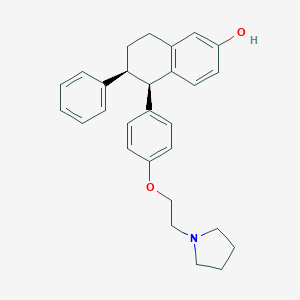

IUPAC Name |

(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO2/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2/t26-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXESHMAMLJKROZ-IAPPQJPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171037 | |

| Record name | Lasofoxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Lasofoxifene mediates an agonist effect on estrogen receptors expressed on bone to mimic the positive effects of estrogen to reduce the production and lifespan of osteoclasts via altering the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system, stimulation of osteoblast (the bone forming cells) activity and additional effects on calcium homeostasis. It acts as an antagonist at uterus and mammary glands by suppressing the estrogen signaling in oncogenic pathways and inhibits the downstream gene transcription. A study also suggests that lasofoxifene may also act as an inverse agonist at CB2 cannabinoid receptor which is expressed in bone to inhibit osteoclast formation and resorptive activity. | |

| Record name | Lasofoxifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06202 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

180916-16-9 | |

| Record name | Lasofoxifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180916-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lasofoxifene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180916169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lasofoxifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06202 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lasofoxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LASOFOXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/337G83N988 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.